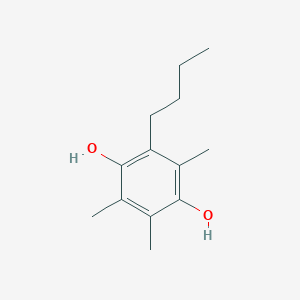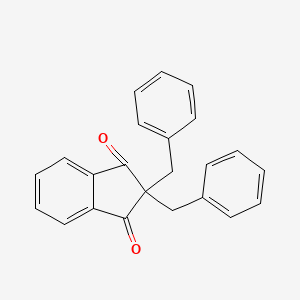
2,2-Dibenzyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibenzyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their fused ring structure, which includes a benzene ring fused to a cyclopentene ring. The dibenzyl substitution at the 2,2-positions adds unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: Benzyl chloride and indene are common starting materials.
Reaction Conditions: The reaction may involve Friedel-Crafts alkylation, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The product is usually purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques might be employed.
化学反応の分析
Types of Reactions
2,2-Dibenzyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism by which 2,2-Dibenzyl-1H-indene-1,3(2H)-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The dibenzyl groups could play a role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1H-indene-1,3(2H)-dione: Similar structure but with phenyl groups instead of benzyl.
2,2-Dimethyl-1H-indene-1,3(2H)-dione: Methyl groups instead of benzyl.
1,3-Indandione: Lacks the dibenzyl substitution.
特性
CAS番号 |
91158-87-1 |
|---|---|
分子式 |
C23H18O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
2,2-dibenzylindene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c24-21-19-13-7-8-14-20(19)22(25)23(21,15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
FYESNPYBYLGXGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
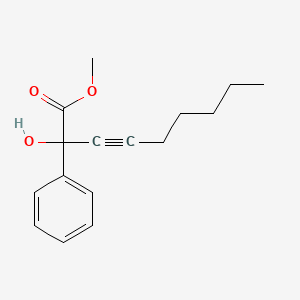
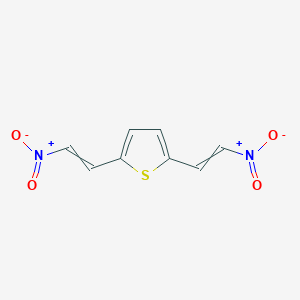
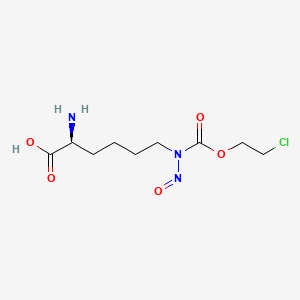
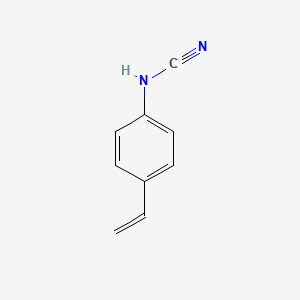
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
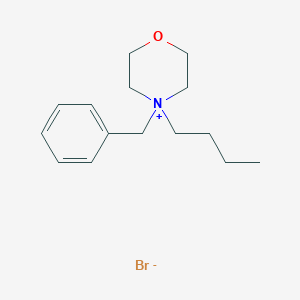
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)
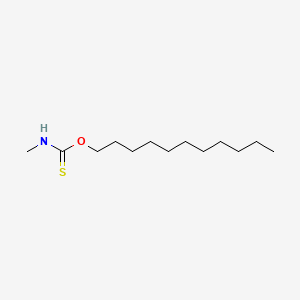
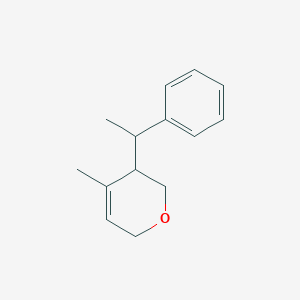
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
